FR167344 free base

Bradykinin Receptor Radioligand Binding GPCR Pharmacology

FR167344 free base is a synthetic, orally active, nonpeptide antagonist of the bradykinin B2 receptor (B2R). It demonstrates high-affinity binding to the B2R (IC50 65 nM) and no detectable affinity for the B1 receptor (B1R), establishing its selectivity for the B2 subtype.

Molecular Formula C30H28BrCl2N5O4
Molecular Weight 673.4 g/mol
Cat. No. B1674006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR167344 free base
Synonyms3-bromo-8-(2,6-dichloro-3-(N-((E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl)-N-methylamino)benzyloxy)-2-methylimidazo(1,2-a)pyridine hydrochloride
FR 167344
FR 172357
FR-167344
FR167344
Molecular FormulaC30H28BrCl2N5O4
Molecular Weight673.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)N(C)C)Cl)Br
InChIInChI=1S/C30H28BrCl2N5O4/c1-18-28(31)38-15-5-6-24(29(38)35-18)42-17-21-22(32)12-13-23(27(21)33)37(4)26(40)16-34-25(39)14-9-19-7-10-20(11-8-19)30(41)36(2)3/h5-15H,16-17H2,1-4H3,(H,34,39)/b14-9+
InChIKeyNDOBHDUXUJNXHX-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR167344 Free Base: An Orally Active Nonpeptide Bradykinin B2 Receptor Antagonist for Inflammation Research


FR167344 free base is a synthetic, orally active, nonpeptide antagonist of the bradykinin B2 receptor (B2R) [1]. It demonstrates high-affinity binding to the B2R (IC50 65 nM) and no detectable affinity for the B1 receptor (B1R), establishing its selectivity for the B2 subtype [1]. The compound is the hydrochloride salt form of the clinical candidate 18c, identified through a medicinal chemistry program aimed at overcoming species differences in bradykinin receptor pharmacology . Its nonpeptide structure confers oral bioavailability and a long duration of action, distinguishing it from peptide-based B2R antagonists such as icatibant (HOE-140) [2].

Why FR167344 Free Base Cannot Be Substituted by Other Bradykinin Receptor Modulators


FR167344 free base exhibits a specific and quantifiable profile of B2 receptor antagonism, oral bioavailability, and in vivo anti-inflammatory efficacy that is not interchangeable with other bradykinin receptor ligands. While several compounds target the bradykinin system, they differ significantly in receptor subtype selectivity, molecular class (peptide vs. nonpeptide), and pharmacodynamic properties. For instance, peptide antagonists like icatibant (HOE-140) require parenteral administration and may exhibit different off-target profiles [1]. The B1-selective antagonist SSR240612 addresses a different receptor subtype entirely [2]. Even within the same nonpeptide B2 antagonist class, close structural analogs like FR173657 display distinct binding affinities and functional antagonism potencies [3]. Therefore, assuming functional equivalence without empirical, comparator-based evidence risks experimental irreproducibility and invalid mechanistic conclusions.

Quantitative Evidence for Differentiating FR167344 Free Base from Its Closest Analogs


B2 Receptor Binding Affinity: FR167344 vs. FR173657 vs. Icatibant

In competitive radioligand binding assays using membranes from CHO cells expressing human B2 receptors, FR167344 free base demonstrated an IC50 of 65 nM [1]. Under identical assay conditions, the closely related nonpeptide analog FR173657 showed an IC50 of 8.9 nM [1]. In a separate study using guinea pig ileum membranes, FR167344 exhibited an IC50 of 0.66 nM, while the peptide antagonist icatibant (HOE-140) showed an IC50 of 1.07 nM [2][3].

Bradykinin Receptor Radioligand Binding GPCR Pharmacology

Receptor Subtype Selectivity: FR167344 Discriminates B2 over B1 Receptors

FR167344 free base showed no binding affinity for the human bradykinin B1 receptor in competitive binding assays, with an IC50 > 10,000 nM, while demonstrating an IC50 of 65 nM for the B2 receptor [1]. In contrast, the B1-selective antagonist SSR240612 exhibits Kis of 0.48 nM and 0.73 nM for human B1 receptors, with no significant affinity for B2 receptors (Kis of 481 nM and 358 nM in different assays) [2]. The functional selectivity of FR167344 was confirmed by its inability to inhibit [3H]des-Arg10-kallidin binding to B1 receptors in IMR-90 cells, whereas it potently displaced [3H]bradykinin from B2 receptors (IC50 13 nM) [3].

Receptor Selectivity Bradykinin Receptor Subtypes Off-Target Screening

Functional Antagonism in Human Cells: FR167344 vs. FR173657

In functional assays measuring bradykinin-induced phosphatidylinositol (PI) hydrolysis in CHO cells expressing human B2 receptors, FR167344 free base and FR173657 both produced a concentration-dependent rightward shift in the dose-response curve to bradykinin, with a progressive reduction of the maximal response (insurmountable antagonism) [1]. The estimated pA2 values for the antagonism were 8.0 for FR167344 and 9.0 for FR173657 [1]. Neither compound showed any stimulatory effects on PI hydrolysis, confirming their pure antagonist profile [1].

Functional Assay Phosphatidylinositol Hydrolysis GPCR Signaling

In Vivo Oral Efficacy in Inflammation Models: FR167344 vs. Vehicle Controls

Oral administration of FR167344 free base produced dose-dependent anti-inflammatory and anti-nociceptive effects in multiple rodent models. In the carrageenin-induced paw edema model in rats, the ID50 was 2.7 mg/kg at 2 hours post-injection [1]. In the kaolin-induced writhing model in mice, ID50 values were 2.8 mg/kg (10-min observation) and 4.2 mg/kg (15-min observation) [1]. In caerulein-induced pancreatitis in rats, the ID50 for pancreatic edema was 13.8 mg/kg, with ID50 values of 10.3 mg/kg and 7.4 mg/kg for serum amylase and lipase increases, respectively [1]. In contrast, the peptide antagonist icatibant requires parenteral administration and is not orally bioavailable [2].

In Vivo Pharmacology Anti-inflammatory Oral Bioavailability

Duration of Action: FR167344 Demonstrates Prolonged In Vivo Antagonism

In anesthetized rats, oral administration of FR167344 free base inhibited the bradykinin-induced hypotensive response for up to 6 hours post-dose [1]. This long duration of action is a key differentiator from many peptide-based antagonists, which typically have shorter half-lives due to rapid proteolytic degradation. While no direct comparator data for FR173657 or icatibant in this specific model are available, the 6-hour window of efficacy supports once-daily or twice-daily oral dosing regimens in chronic inflammation models.

Pharmacokinetics Duration of Action In Vivo Efficacy

In Vivo Functional Antagonism in Guinea Pig Bronchoconstriction Model

In a guinea pig model of bradykinin-induced bronchoconstriction, oral administration of FR167344 free base displayed functional antagonistic activity with an ED50 value of 0.17 mg/kg . This high in vivo potency in a pulmonary model supports the compound's utility in respiratory inflammation research. The nonpeptide nature and oral activity of FR167344 contrast with peptide antagonists like icatibant, which are not orally bioavailable and would require inhalation or parenteral administration for pulmonary studies [1].

Respiratory Pharmacology Bronchoconstriction In Vivo Efficacy

Optimized Application Scenarios for FR167344 Free Base Based on Quantitative Evidence


Chronic Oral Dosing Studies in Inflammatory Disease Models

FR167344 free base is optimally suited for long-term, oral administration studies in rodent models of chronic inflammation, such as arthritis, colitis, or atherosclerosis. Its oral bioavailability and 6-hour duration of action [1] enable once- or twice-daily dosing via gavage or dietary admixture, minimizing animal stress and experimental variability. The ID50 values of 2.7-13.8 mg/kg across multiple inflammatory endpoints [2] provide clear dose selection guidance for achieving therapeutic target engagement.

Dissecting B2 vs. B1 Receptor Contributions in Pain and Inflammation

The >150-fold selectivity of FR167344 for B2 over B1 receptors [1] makes it an ideal tool for discriminating the specific roles of these two bradykinin receptor subtypes in complex physiological and pathological processes. Researchers can use FR167344 in combination with a selective B1 antagonist (e.g., SSR240612) to establish the relative contributions of each receptor to nociception, vascular permeability, or cytokine release, avoiding confounding data from non-selective ligands.

Respiratory Pharmacology: Investigating B2 Receptor Role in Airway Hyperreactivity

The potent oral ED50 of 0.17 mg/kg for inhibiting bradykinin-induced bronchoconstriction in guinea pigs [1] positions FR167344 as a valuable tool for studying the role of B2 receptors in asthma and other respiratory diseases. Unlike peptide antagonists that require inhalation or injection, FR167344 can be administered orally, facilitating chronic dosing paradigms and pharmacokinetic/pharmacodynamic correlation studies in conscious, unrestrained animals.

Comparator Studies with Structurally Related Nonpeptide B2 Antagonists (e.g., FR173657)

The 7.3-fold difference in binding affinity and 10-fold difference in functional antagonism potency between FR167344 and FR173657 [1] provide a rational basis for designing concentration-response experiments or in vivo dose-ranging studies. Researchers can use this pair of compounds to investigate the relationship between receptor occupancy, functional antagonism, and downstream physiological effects, leveraging the known quantitative differences to generate robust structure-activity relationship (SAR) data.

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